

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride*

Cat. No.: B597808

[Get Quote](#)

Technical Guide: Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride**, a chiral building block utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).^[1] This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications in drug development.

Core Compound Information

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is the hydrochloride salt of the methyl ester of 2-methyl-D-proline. Its rigid, chiral pyrrolidine structure makes it a valuable intermediate in stereoselective synthesis.

Molecular Structure:

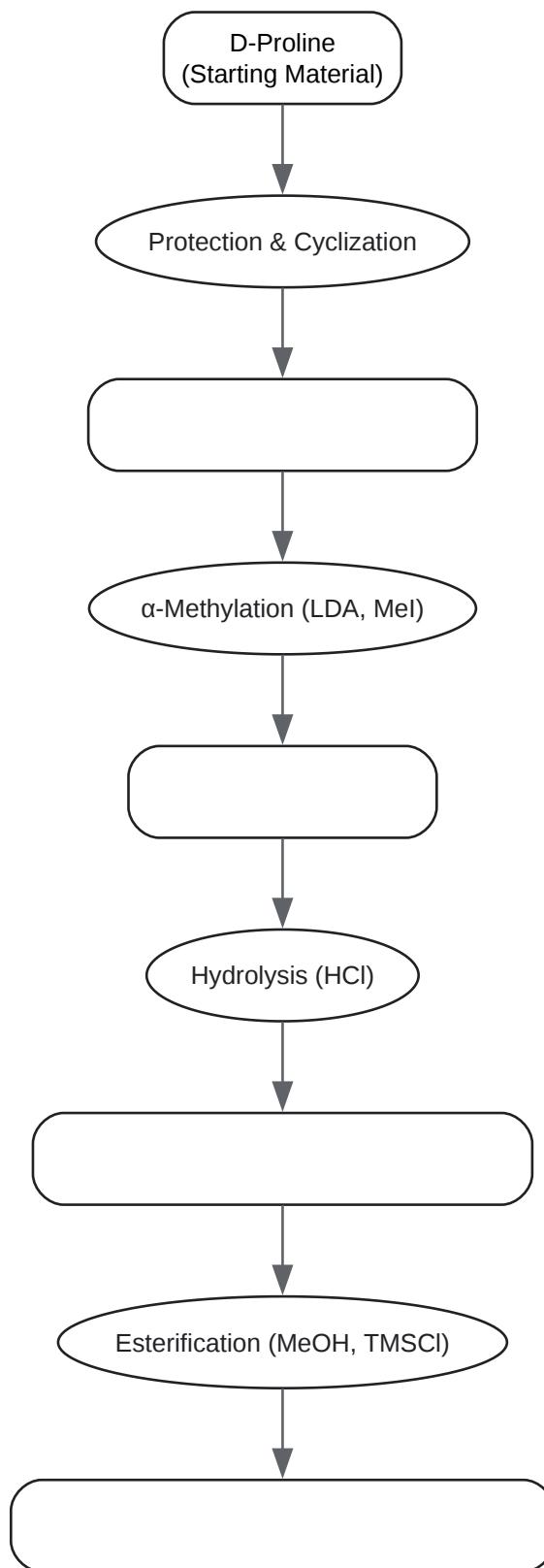
Caption: 2D representation of the molecular structure.

Physicochemical and Safety Data

The following tables summarize the key physicochemical properties and hazard information for **Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride**.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	1286768-32-8	[2]
Molecular Formula	C ₇ H ₁₄ ClNO ₂	[2][3]
Molecular Weight	179.64 g/mol	[2][3]
Appearance	Solid	[3]
Purity	Typically >97%	[3]
Synonyms	D-Proline, 2-methyl-, methyl ester, hydrochloride (1:1)	[2]


Table 2: Hazard Identification

Hazard Statement Code	Description	Reference
H315	Causes skin irritation	[2]
H319	Causes serious eye irritation	[2]
H335	May cause respiratory irritation	[2]

Synthesis and Experimental Protocols

The synthesis of **Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride** can be achieved from D-proline. The following experimental protocol is based on established methods for the synthesis of analogous α -methylated proline derivatives and general esterification procedures.[1][4]

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from D-Proline.

Detailed Experimental Protocol

Step 1: Synthesis of (2S,5R)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (Protected D-Proline)

This procedure is analogous to the synthesis starting from L-proline.[\[4\]](#)

- Suspend D-proline in pentane in a round-bottomed flask equipped with a Dean-Stark trap.
- Add pivalaldehyde and a catalytic amount of trifluoroacetic acid.
- Heat the mixture to reflux with azeotropic removal of water for approximately 72 hours.
- Add additional pivalaldehyde and trifluoroacetic acid and continue refluxing for another 72 hours.
- After cooling, filter the reaction mixture.
- Concentrate the clear solution under reduced pressure.
- Purify the residue by distillation to afford the protected D-proline intermediate as a colorless oil.

Step 2: Synthesis of (2S,5R)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (Methylation)

- Prepare a solution of lithium diisopropylamide (LDA) in dry tetrahydrofuran (THF) by adding n-butyllithium to diisopropylamine at -78 °C, then warming to room temperature for 20 minutes.
- Cool the LDA solution back to -78 °C.
- Add the LDA solution dropwise to a solution of the protected D-proline intermediate in dry THF at -78 °C.
- After stirring for 1 hour at -78 °C, add methyl iodide (MeI).
- Allow the reaction mixture to warm slowly to room temperature and stir overnight.

- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the methylated intermediate.

Step 3: Synthesis of (2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (Hydrolysis)

- Heat the methylated intermediate in 3 N hydrochloric acid (HCl) at reflux for 1-2 hours.
- Remove the water under reduced pressure using a rotary evaporator.
- Treat the residue with 3 N HCl and extract with dichloromethane to remove organic impurities.
- Concentrate the aqueous layer and dry under reduced pressure to yield (2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride.

Step 4: Synthesis of **Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride** (Esterification)

This procedure is based on a general method for the esterification of amino acids.[\[1\]](#)

- Suspend (2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride in methanol in a round-bottom flask.
- Slowly add trimethylchlorosilane (TMSCl) while stirring.
- Stir the resulting solution at room temperature for 12-24 hours, monitoring the reaction by TLC.
- Upon completion, concentrate the reaction mixture on a rotary evaporator to give the final product, **Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride**.

Applications in Drug Development

As a chiral building block, **Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride** is valuable in the synthesis of complex molecular structures, particularly for active pharmaceutical ingredients. Its incorporation can impart specific stereochemistry, which is often crucial for the biological activity and selectivity of a drug molecule.

One notable application is its use as an intermediate in the synthesis of bicyclic aza compounds that act as agonists of the muscarinic M1 and/or M4 receptors.^[5] These receptors are targets for the treatment of central nervous system disorders, including Alzheimer's disease and schizophrenia.^[5]

Conclusion

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is a key chiral intermediate with significant applications in pharmaceutical synthesis. The synthetic pathway, primarily originating from D-proline, allows for the creation of enantiomerically pure compounds. The methodologies provided in this guide offer a framework for its preparation and use in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 71306205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLATE HCL [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US10961225B2 - Bicyclic AZA compounds as muscarinic M1 receptor and/or M4 receptor - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride CAS number and molecular structure]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b597808#methyl-2r-2-methylpyrrolidine-2-carboxylate-hydrochloride-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com